

Structure Elucidation of 1-(2-Methoxyethyl)-2nitrobenzene: A Technical Guide

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Compound of Interest

Compound Name: 1-(2-Methoxyethyl)2-nitrobenzene

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene. Due to the limited availability of direct experimental data for this specific compound in peer-reviewed literature, this document outlines a proposed synthetic route and predicts the corresponding analytical data based on established chemical principles and spectral data from closely related analogues. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this molecule. All quantitative data is presented in structured tables, and detailed experimental protocols are provided. Logical workflows and structural relationships are visualized using Graphviz diagrams.

Introduction

1-(2-Methoxyethyl)-2-nitrobenzene is an organic compound featuring a nitrobenzene core substituted with a methoxyethyl group at the ortho position. The presence of the nitro group, a strong electron-withdrawing group, and the flexible methoxyethyl sidechain suggests potential for this molecule to be a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other bioactive molecules. The elucidation of its structure is paramount for confirming its identity and purity, which is a critical step in any subsequent research or development endeavor. This guide will detail the predicted analytical characteristics



of 1-(2-Methoxyethyl)-2-nitrobenzene and propose a robust workflow for its synthesis and characterization.

Proposed Synthesis

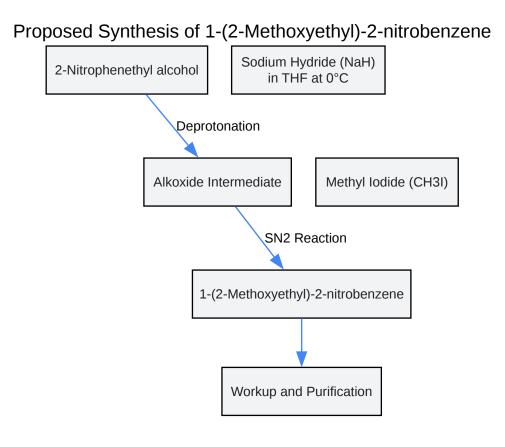
A plausible synthetic route to 1-(2-Methoxyethyl)-2-nitrobenzene can be envisioned starting from the commercially available 2-nitrophenethyl alcohol. The synthesis involves a Williamson ether synthesis to introduce the methyl group.

Experimental Protocol: Synthesis of 1-(2-Methoxyethyl)-2-nitrobenzene

- Materials: 2-Nitrophenethyl alcohol, sodium hydride (NaH), methyl iodide (CH₃I), and anhydrous tetrahydrofuran (THF).
- Procedure:
 - To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add 2-nitrophenethyl alcohol (1 equivalent) dissolved in anhydrous THF.
 - Cool the solution to 0 °C in an ice bath.
 - Slowly add sodium hydride (1.1 equivalents) portion-wise to the stirred solution. Allow the reaction to stir at 0 °C for 30 minutes to ensure complete formation of the alkoxide.
 - Add methyl iodide (1.2 equivalents) dropwise to the reaction mixture.
 - Allow the reaction to warm to room temperature and stir for 12-18 hours.
 - Monitor the reaction progress by thin-layer chromatography (TLC).
 - Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
 - Extract the aqueous layer with ethyl acetate (3 x 50 mL).
 - Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.



 Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure 1-(2-Methoxyethyl)-2-nitrobenzene.



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Figure 1: Proposed synthetic workflow for 1-(2-Methoxyethyl)-2-nitrobenzene.

Predicted Spectroscopic Data for Structure Elucidation

The following sections detail the predicted spectroscopic data for 1-(2-Methoxyethyl)-2-nitrobenzene, based on the analysis of structurally similar compounds such as 2-ethylnitrobenzene.

Predicted ¹H NMR Data

The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons. The electron-withdrawing nitro group will deshield the aromatic protons, particularly



the proton ortho to it (at the C6 position).

Predicted ¹ H NMR Data	
Assignment	Predicted Chemical Shift (δ, ppm)
H-3	7.35 - 7.45
H-4	7.50 - 7.60
H-5	7.40 - 7.50
H-6	7.85 - 7.95
-CH ₂ -Ar	3.10 - 3.20
-CH ₂ -O-	3.65 - 3.75
-OCH₃	3.30 - 3.40

Predicted ¹³C NMR Data

The carbon NMR spectrum will reflect the electronic environment of each carbon atom. The carbon bearing the nitro group (C2) and the carbon attached to the ethyl side chain (C1) will be significantly shifted.



Predicted ¹³ C NMR Data	
Assignment	Predicted Chemical Shift (δ, ppm)
C-1	133 - 135
C-2	148 - 150
C-3	124 - 126
C-4	128 - 130
C-5	132 - 134
C-6	121 - 123
-CH ₂ -Ar	32 - 34
-CH ₂ -O-	70 - 72
-OCH₃	58 - 60

Predicted Infrared (IR) Spectroscopy Data

The IR spectrum will be characterized by strong absorptions corresponding to the nitro group.

Predicted IR Data	
Functional Group	Predicted Wavenumber (cm ⁻¹)
N-O asymmetric stretch	1520 - 1540
N-O symmetric stretch	1340 - 1360
C-H aromatic stretch	3050 - 3150
C-H aliphatic stretch	2850 - 3000
C-O ether stretch	1080 - 1150
C=C aromatic stretch	1450 - 1600

Predicted Mass Spectrometry (MS) Data



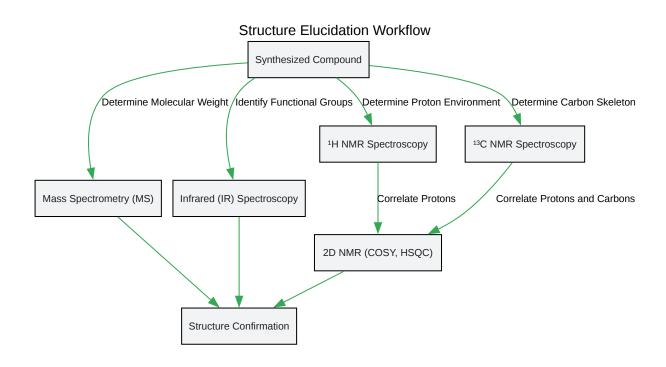
The mass spectrum is expected to show a molecular ion peak corresponding to the molecular weight of the compound (C₉H₁₁NO₃, MW: 181.19 g/mol). Fragmentation patterns would likely involve the loss of the methoxy group, the nitro group, and cleavage of the ethyl side chain.

Predicted Mass Spectrometry Data	
m/z	Predicted Identity
181	[M]+
150	[M - OCH ₃] ⁺
135	[M - NO ₂] ⁺
105	[C ₇ H ₅ O] ⁺
91	[C ₇ H ₇] ⁺

Structure Elucidation Workflow

The confirmation of the structure of 1-(2-Methoxyethyl)-2-nitrobenzene would follow a logical workflow, integrating data from various analytical techniques.





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Figure 2: Logical workflow for the structure elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene.

Conclusion

This technical guide provides a predictive but comprehensive framework for the structure elucidation of 1-(2-Methoxyethyl)-2-nitrobenzene. The proposed synthetic route is based on well-established organic chemistry principles. The predicted spectroscopic data, derived from the analysis of closely related compounds, offers a reliable benchmark for the characterization of this molecule. The outlined experimental and analytical workflows provide a clear path for researchers to synthesize and confirm the structure of this potentially valuable chemical entity. Future experimental work is required to validate these predictions and fully characterize the properties and reactivity of 1-(2-Methoxyethyl)-2-nitrobenzene.

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